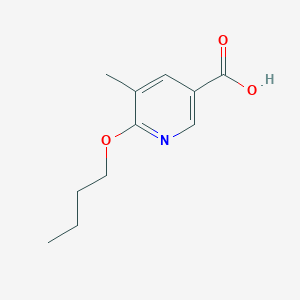
(1R)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a prop-2-enylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 2 and 6 positions, respectively.
Allylation: The brominated and fluorinated phenyl ring is then subjected to allylation to introduce the prop-2-enyl group.
Amination: Finally, the allylated intermediate undergoes amination to form the prop-2-enylamine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination, fluorination, and amination reactions under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvents would be optimized for industrial efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can target the bromine or fluorine substituents, potentially leading to dehalogenation.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Dehalogenated products.
Substitution: Compounds with new functional groups replacing bromine or fluorine.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties such as conductivity or reactivity.
Mecanismo De Acción
The mechanism of action of (1R)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would be determined through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine: Similar structure with chlorine instead of bromine.
(1R)-1-(2-Bromo-6-chlorophenyl)prop-2-enylamine: Similar structure with chlorine instead of fluorine.
Uniqueness
Substituent Effects: The presence of both bromine and fluorine atoms can influence the compound’s reactivity and interactions differently compared to similar compounds with other halogens.
Steric and Electronic Properties: The specific arrangement of substituents can affect the compound’s steric and electronic properties, leading to unique behavior in chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H9BrFN |
|---|---|
Peso molecular |
230.08 g/mol |
Nombre IUPAC |
(1R)-1-(2-bromo-6-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2/t8-/m1/s1 |
Clave InChI |
GIRFHSXPJYEJAM-MRVPVSSYSA-N |
SMILES isomérico |
C=C[C@H](C1=C(C=CC=C1Br)F)N |
SMILES canónico |
C=CC(C1=C(C=CC=C1Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzoylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234458.png)

![N-(3-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15234481.png)
![2,2-Dimethyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one](/img/structure/B15234493.png)






![[(3R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15234557.png)


![tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B15234574.png)
